N-[3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl]butanamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl]butanamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization to form the benzimidazole ring . The cyclopentyl and dimethyl groups are introduced through subsequent reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds.
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl]butanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiparasitic properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes and proteins essential for the survival and replication of microorganisms and cancer cells . The compound may also interact with cellular receptors and signaling pathways, leading to its diverse pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]benzamide
- 1H-benzimidazole-2-yl hydrazones
- Benzimidazole derivatives with antimicrobial activity
Uniqueness
N-[3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl]butanamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its cyclopentyl and dimethyl groups may enhance its stability and bioavailability compared to other benzimidazole derivatives.
Properties
Molecular Formula |
C22H28N4O |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethylpyrrol-2-yl]butanamide |
InChI |
InChI=1S/C22H28N4O/c1-4-9-19(27)25-22-20(21-23-17-12-7-8-13-18(17)24-21)14(2)15(3)26(22)16-10-5-6-11-16/h7-8,12-13,16H,4-6,9-11H2,1-3H3,(H,23,24)(H,25,27) |
InChI Key |
JAMVJIRAAFGTHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C(C(=C(N1C2CCCC2)C)C)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.